1-(2-Fluoro-5-methylphenyl)propan-1-amine
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Overview
Description
1-(2-Fluoro-5-methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H14FN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-methylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Purification: The resulting amine is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-5-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
1-(2-Fluoro-5-methylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, while the fluorine and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Fluorophenyl)propan-1-amine: Lacks the methyl group, which can affect its chemical and biological properties.
1-(2-Methylphenyl)propan-1-amine: Lacks the fluorine atom, influencing its reactivity and interactions.
1-(2-Chloro-5-methylphenyl)propan-1-amine: Substitutes chlorine for fluorine, altering its electronic and steric properties.
Uniqueness: 1-(2-Fluoro-5-methylphenyl)propan-1-amine is unique due to the presence of both fluorine and methyl substituents on the aromatic ring. This combination can enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H14FN |
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Molecular Weight |
167.22 g/mol |
IUPAC Name |
1-(2-fluoro-5-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-3-10(12)8-6-7(2)4-5-9(8)11/h4-6,10H,3,12H2,1-2H3 |
InChI Key |
PYUUHCSYQDCGEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C)F)N |
Origin of Product |
United States |
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